1-(4-formylphenyl)-1H-indole-3-carbaldehyde
Description
1-(4-Formylphenyl)-1H-indole-3-carbaldehyde is a bifunctional indole derivative featuring a formyl group at the 3-position of the indole ring and a 4-formylphenyl substituent at the 1-position. This compound’s structure combines electron-withdrawing (formyl) and aromatic (phenyl) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves Vilsmeier–Haack formylation of indole precursors or nucleophilic substitution reactions, as seen in related compounds . The dual aldehyde groups enable its use in cross-coupling reactions, Schiff base formation, and as a building block for heterocyclic frameworks. Notably, derivatives of 1H-indole-3-carbaldehyde have demonstrated biological activities, including anticancer and antimalarial properties , though specific data for this compound remain under exploration.
Properties
IUPAC Name |
1-(4-formylphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-12-5-7-14(8-6-12)17-9-13(11-19)15-3-1-2-4-16(15)17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUODRSAVHPDUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332209 | |
| Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692287-40-4 | |
| Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde typically involves the condensation of 4-formylphenylboronic acid with indole-3-carbaldehyde under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Formylphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products:
Oxidation: 1-(4-carboxyphenyl)-1H-indole-3-carbaldehyde.
Reduction: 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Formylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring can interact with biological receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(4-formylphenyl)-1H-indole-3-carbaldehyde with structurally related indole carbaldehydes, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Position : The 1-position substitution (e.g., 4-formylphenyl vs. benzyl groups) significantly alters electronic properties and steric bulk, affecting reactivity and biological target interactions .
- Electron-Withdrawing Groups : The formyl group at the 3-position enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazide couplings in anticancer agents ).
- Hybrid Systems : Compounds like 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde exhibit improved thermal stability (decomposition >250°C) and optoelectronic properties due to extended conjugation , unlike the simpler 1H-indole-3-carbaldehyde.
Biological Activity
1-(4-formylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
The synthesis of this compound generally involves the condensation of 4-formylphenyl and indole derivatives under acidic conditions, often utilizing reagents such as acetic anhydride or phosphorous oxychloride to facilitate the reaction. The yield and purity can be optimized through various reaction conditions, including temperature control and solvent choice.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For example, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- A549 (lung carcinoma)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and potentially preventing cellular damage.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against clinical isolates. The findings showed that it inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-formylphenyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for introducing formyl groups to aromatic systems. For example, indole derivatives are treated with POCl₃ and DMF under controlled temperatures (0–5°C for activation, followed by reflux at 80–100°C). The 4-formylphenyl substituent can be introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), stoichiometry of POCl₃, and reaction time significantly impact yield. Evidence from similar compounds shows yields ranging from 41% to 65% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Look for characteristic peaks: the aldehyde proton (δ 9.8–10.2 ppm), indole H-2 (δ ~7.3–7.5 ppm), and aromatic protons from the 4-formylphenyl group (δ 7.6–8.1 ppm). Coupling patterns in NOESY or COSY can confirm substitution positions .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (aromatic C=C) .
Q. What purification methods are effective for isolating this compound?
- Methodology : Column chromatography with gradients of ethyl acetate/petroleum ether (30–70%) is commonly used. HPLC with a C18 column and acetonitrile/water mobile phase can achieve >95% purity. Recrystallization in ethanol/water mixtures improves crystal purity .
Advanced Research Questions
Q. How do electronic effects of the 4-formylphenyl group influence the reactivity of the indole core in cross-coupling reactions?
- Methodology : The electron-withdrawing formyl group activates the indole C-2 position for electrophilic substitution. Density Functional Theory (DFT) calculations on similar compounds show reduced electron density at C-2 (Mulliken charge: −0.12 vs. −0.25 in unsubstituted indole), favoring Suzuki-Miyaura couplings with aryl boronic acids .
- Experimental Validation : Kinetic studies using UV-Vis spectroscopy to monitor reaction rates with varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. What strategies resolve contradictions in reported biological activities of indole-3-carbaldehyde derivatives?
- Case Study : While 4-hydroxyindole-3-carbaldehyde exhibits antimicrobial activity (MIC: 8 µg/mL against S. aureus), conflicting data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Meta-analysis of dose-response curves and standardized protocols (CLSI guidelines) are recommended .
- Statistical Tools : Use ANOVA to compare IC₅₀ values across studies, accounting for variables like solvent (DMSO vs. saline) and cell lines .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å). For monoclinic systems (space group P2₁/n), refinement with SHELXL achieves R factors <0.05. Key parameters: torsion angles between indole and formylphenyl groups (e.g., 178.6° in similar compounds) .
- Data Interpretation : Compare bond lengths (C=O: ~1.21 Å) and dihedral angles with DFT-optimized structures .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
